molecular formula C8H9NO B1625773 4-(2-Methyloxiran-2-yl)pyridine CAS No. 64481-22-7

4-(2-Methyloxiran-2-yl)pyridine

Cat. No. B1625773
CAS RN: 64481-22-7
M. Wt: 135.16 g/mol
InChI Key: KUEKLFGFLZUCLQ-UHFFFAOYSA-N
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Patent
US04542132

Procedure details

Sodium hydride (5.0 g of a 50% dispersion in oil) was added portionwise to a stirred suspension of trimethylsulphoxonium iodide (22.0 g) in THF (150 cm3) and the mixture was heated under reflux for 3 hours. After cooling to 40°, 4-acetyl-pyridine (10.0 g) was added and the mixture was again heated under reflux for 1 hour. The cooled mixture was evaporated in vacuo, partitioned between ether (100 cm3) and water (50 cm3) and the aqueous phase was further extracted with ether (2×50 cm3). The combined dried extracts were evaporated to afford 2-methyl-2-[4-pyridyl]oxirane as a crude oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[I-].[CH3:4][S+](C)(C)=O.[C:9]([C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1)(=[O:11])[CH3:10]>C1COCC1>[CH3:10][C:9]1([C:12]2[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=2)[CH2:4][O:11]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
22 g
Type
reactant
Smiles
[I-].C[S+](=O)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(=O)C1=CC=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 40°
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was again heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cooled mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between ether (100 cm3) and water (50 cm3)
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was further extracted with ether (2×50 cm3)
CUSTOM
Type
CUSTOM
Details
The combined dried extracts
CUSTOM
Type
CUSTOM
Details
were evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1(OC1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.